Dorstenic acid A

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Dorstenic acid A is a natural product found in Dorstenia brasiliensis with data available.

化学反应分析

Structural Features and Isolation Context

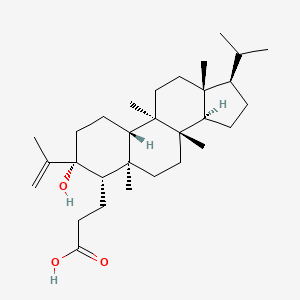

Dorstenic acid A (C~20~H~28~O~3~) was co-isolated with diterpene 131 (14α-hydroxy-7,15-isopimaradien-18-oic acid) and oleanolic acid (130 ) from Dorstenia brasiliensis roots . Its structure includes:

-

A seco-adianane skeleton with a cleaved cyclohexane ring.

-

Carboxylic acid and hydroxyl groups , suggesting potential for esterification, oxidation, or acid-base reactions .

Table 1: Key Compounds Co-Isolated with this compound

(a) Acid-Base Reactions

The carboxylic acid group in this compound can participate in:

-

Deprotonation under basic conditions (e.g., with NaOH), forming a carboxylate salt .

-

Esterification with alcohols (e.g., methanol) in acidic media, yielding methyl dorstenate .

(b) Oxidation and Reduction

-

Oxidation : The hydroxyl group may oxidize to a ketone or carboxylic acid using agents like CrO~3~ .

-

Reduction : Catalytic hydrogenation (H~2~/Pd) could saturate double bonds in the diterpene skeleton8.

(c) Cycloaddition Reactions

The conjugated diene system in related diterpenes (e.g., 131 ) undergoes Diels-Alder reactions with dienophiles . While not explicitly documented for this compound, similar reactivity is plausible .

Comparative Reactivity with Related Compounds

This compound shares functional groups with co-isolated diterpene 131 , which exhibits:

Table 2: Reaction Pathways in Related Diterpenes

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Esterification | Methanol/H~2~SO~4~ | Methyl ester derivative | |

| Diels-Alder | Maleic anhydride/Δ | Cycloadduct | |

| Oxidation | CrO~3~/H~2~SO~4~ | Ketone or carboxylic acid |

属性

分子式 |

C30H50O3 |

|---|---|

分子量 |

458.7 g/mol |

IUPAC 名称 |

3-[(3R,4S,5R,8S,9R,10S,13R,14R,17R)-3-hydroxy-5,8,9,13-tetramethyl-17-propan-2-yl-3-prop-1-en-2-yl-1,2,4,6,7,10,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-4-yl]propanoic acid |

InChI |

InChI=1S/C30H50O3/c1-19(2)21-9-10-22-26(21,5)15-17-29(8)23-13-14-30(33,20(3)4)24(11-12-25(31)32)27(23,6)16-18-28(22,29)7/h19,21-24,33H,3,9-18H2,1-2,4-8H3,(H,31,32)/t21-,22-,23+,24+,26-,27-,28+,29-,30+/m1/s1 |

InChI 键 |

SIOVBNIZEHKFNA-PTBUCUQJSA-N |

SMILES |

CC(C)C1CCC2C1(CCC3(C2(CCC4(C3CCC(C4CCC(=O)O)(C(=C)C)O)C)C)C)C |

手性 SMILES |

CC(C)[C@H]1CC[C@@H]2[C@@]1(CC[C@]3([C@]2(CC[C@@]4([C@@H]3CC[C@@]([C@H]4CCC(=O)O)(C(=C)C)O)C)C)C)C |

规范 SMILES |

CC(C)C1CCC2C1(CCC3(C2(CCC4(C3CCC(C4CCC(=O)O)(C(=C)C)O)C)C)C)C |

同义词 |

dorstenic acid A |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。